Nortryptoquivaline A

Vue d'ensemble

Description

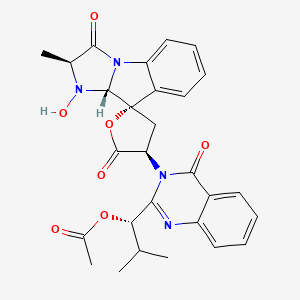

La Tryptoquivaline D est un métabolite fongique connu pour ses propriétés anticancéreuses et tremorgènes. Elle est isolée de divers champignons, notamment Aspergillus fumigatus et Neosartorya siamensis . Ce composé a suscité un intérêt en raison de ses activités biologiques, notamment l'induction de l'apoptose dans les cellules cancéreuses et la manifestation de propriétés antibactériennes .

Mécanisme D'action

Target of Action

It has been found to exhibit anticancer activity, suggesting that it may target cancer cells

Mode of Action

Tryptoquivaline D is believed to interact with its targets by inducing nuclear chromatin condensation, a marker of apoptosis, in HCT116 colon and HepG2 liver cancer cells . This suggests that Tryptoquivaline D may induce cell death in cancer cells, thereby inhibiting their growth and proliferation.

Biochemical Pathways

Its ability to induce apoptosis suggests that it may affect pathways related to cell survival and death

Pharmacokinetics

These properties play a crucial role in determining the bioavailability of a drug

Result of Action

Tryptoquivaline D has been found to induce nuclear chromatin condensation in HCT116 colon and HepG2 liver cancer cells, suggesting that it may induce apoptosis in these cells . This could result in the inhibition of cancer cell growth and proliferation.

Analyse Biochimique

Biochemical Properties

Tryptoquivaline D interacts with various biomolecules in biochemical reactions. It is known to induce nuclear chromatin condensation, a marker of apoptosis, in HCT116 colon and HepG2 liver cancer cells when used at a concentration of 150 µM

Cellular Effects

Tryptoquivaline D has significant effects on various types of cells and cellular processes. It influences cell function by inducing apoptosis in certain cancer cells

Molecular Mechanism

The molecular mechanism of Tryptoquivaline D involves inducing apoptosis in cancer cells It exerts its effects at the molecular level, possibly through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse de la Tryptoquivaline D implique la construction de son noyau complexe d'alcaloïde spiro-oxindole. Une approche comprend une réaction aldolique hautement stéréosélective catalysée par un système de ligands aminophosphine dérivés de l'argent (I) et de la cinchona . Cette méthode forme un cycle oxazoline hautement substitué, fixant le stéréocentre spirocyclique pour une manipulation en aval.

Méthodes de production industrielle : . Le processus de fermentation est optimisé pour maximiser le rendement et la pureté du composé.

Analyse Des Réactions Chimiques

Types de réactions : La Tryptoquivaline D subit diverses réactions chimiques, notamment :

Oxydation : Elle peut être oxydée pour former différents dérivés.

Réduction : Les réactions de réduction peuvent modifier ses groupes fonctionnels.

Substitution : Les réactions de substitution peuvent introduire de nouveaux groupes fonctionnels dans la molécule.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Des agents réducteurs tels que l'hydrure d'aluminium et de lithium et le borohydrure de sodium sont utilisés.

Substitution : Les conditions varient en fonction de la substitution souhaitée, mais les réactifs courants comprennent les halogènes et les composés organométalliques.

Principaux produits : Les principaux produits formés à partir de ces réactions comprennent divers dérivés de Tryptoquivaline D avec des groupes fonctionnels modifiés, qui peuvent présenter différentes activités biologiques .

4. Applications de la recherche scientifique

La Tryptoquivaline D possède plusieurs applications de recherche scientifique :

Médecine : La Tryptoquivaline D a montré un potentiel en tant qu'agent anticancéreux, induisant l'apoptose dans les cellules cancéreuses du côlon et du foie.

5. Mécanisme d'action

La Tryptoquivaline D exerce ses effets par plusieurs mécanismes :

Activité anticancéreuse : Elle induit la condensation de la chromatine nucléaire, un marqueur de l'apoptose, dans les cellules cancéreuses. Ce processus implique l'activation des caspases et la voie mitochondriale.

Effets anti-inflammatoires : Elle inhibe la production de prostaglandine E2 à partir de l'acide arachidonique, réduisant l'inflammation.

Activité antibactérienne : Elle perturbe les parois cellulaires bactériennes et inhibe la formation de biofilms.

Composés similaires :

Tryptoquivaline A, B, C : Ces composés partagent un noyau d'alcaloïde spiro-oxindole similaire, mais diffèrent par leurs groupes fonctionnels et leurs activités biologiques.

Fumitremorgin D : Une autre mycotoxine tremorgène présentant des activités biologiques similaires.

Aszonapyrone A, Sartorypyrone A : Ces composés présentent des effets antibactériens et synergiques avec les antibiotiques.

Unicité : La Tryptoquivaline D est unique en raison de sa puissante activité anticancéreuse et de sa capacité à induire l'apoptose dans des lignées cellulaires cancéreuses spécifiques. Sa combinaison de propriétés antibactériennes, anti-inflammatoires et anticancéreuses en fait un composé précieux pour la recherche scientifique et les applications thérapeutiques potentielles .

Applications De Recherche Scientifique

Tryptoquivaline D has several scientific research applications:

Comparaison Avec Des Composés Similaires

Tryptoquivaline A, B, C: These compounds share a similar spiro-oxindole alkaloid core but differ in their functional groups and biological activities.

Fumitremorgin D: Another tremorgenic mycotoxin with similar biological activities.

Aszonapyrone A, Sartorypyrone A: These compounds exhibit antibacterial and synergistic effects with antibiotics.

Uniqueness: Tryptoquivaline D is unique due to its potent anticancer activity and ability to induce apoptosis in specific cancer cell lines. Its combination of antibacterial, anti-inflammatory, and anticancer properties makes it a valuable compound for scientific research and potential therapeutic applications .

Propriétés

IUPAC Name |

[(1S)-1-[3-[(2S,3'R,3aS,4S)-3-hydroxy-2-methyl-1,2'-dioxospiro[2,3a-dihydroimidazo[1,2-a]indole-4,5'-oxolane]-3'-yl]-4-oxoquinazolin-2-yl]-2-methylpropyl] acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H28N4O7/c1-14(2)22(38-16(4)33)23-29-19-11-7-5-9-17(19)25(35)30(23)21-13-28(39-26(21)36)18-10-6-8-12-20(18)31-24(34)15(3)32(37)27(28)31/h5-12,14-15,21-22,27,37H,13H2,1-4H3/t15-,21+,22-,27-,28-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHNRKSWQUGTUBV-PEYHEJLLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)N2C(N1O)C3(CC(C(=O)O3)N4C(=O)C5=CC=CC=C5N=C4C(C(C)C)OC(=O)C)C6=CC=CC=C62 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C(=O)N2[C@@H](N1O)[C@]3(C[C@H](C(=O)O3)N4C(=O)C5=CC=CC=C5N=C4[C@H](C(C)C)OC(=O)C)C6=CC=CC=C62 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H28N4O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

532.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60676-56-4 | |

| Record name | Nortryptoquivaline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060676564 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NORTRYPTOQUIVALINE A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1WPL6Q0VLJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

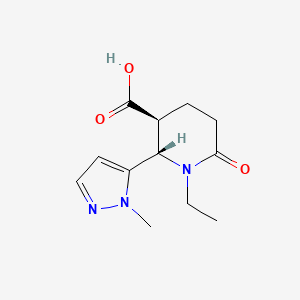

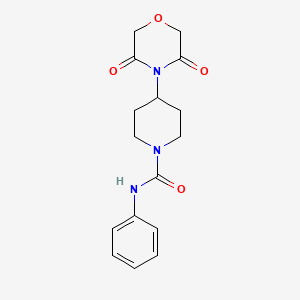

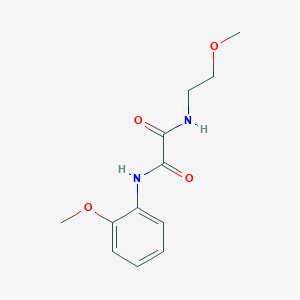

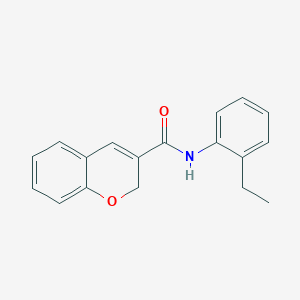

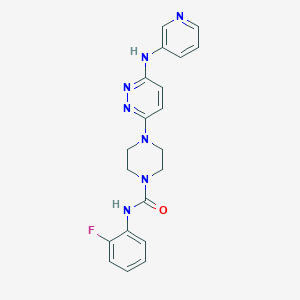

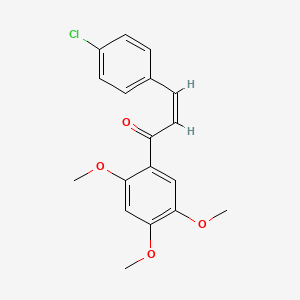

Feasible Synthetic Routes

Q1: What is the origin of Fumitremorgin D?

A: Fumitremorgin D, also known as Nortryptoquivaline A, was first isolated from the cultured endophytic fungus Aspergillus fumigatus. [] It has also been found in the marine sea fan-derived fungus Neosartorya siamensis. []

Q2: What are the reported biological activities of Fumitremorgin D?

A: Research indicates that Fumitremorgin D exhibits cytotoxic activity against various human cancer cell lines, including colon cancer (HCT116), liver cancer (HepG2), and melanoma (A375). []

Q3: What is the mechanism of action for the cytotoxic activity of Fumitremorgin D?

A: While the exact mechanism of action for Fumitremorgin D's cytotoxic activity is still under investigation, studies suggest that it induces cell death without causing significant DNA damage. This suggests that its mode of action might differ from typical genotoxic anticancer agents. []

Q4: Has Fumitremorgin D been investigated in combination with other anticancer drugs?

A: Yes, a study explored the potential of combining Fumitremorgin D with Doxorubicin in lung cancer cells. Results indicated that Fumitremorgin D enhanced the cytotoxic effects of Doxorubicin, possibly by increasing its intracellular accumulation. []

Q5: Are there any structural analogs of Fumitremorgin D with known biological activity?

A: Yes, Fumitremorgin D shares structural similarities with other tremorgenic metabolites such as tryptoquivaline and nortryptoquivaline. [] These compounds belong to the indole-diterpene alkaloid family and are known to exhibit tremorgenic activity.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9-chloro-5-(furan-2-yl)-2-(4-methoxyphenyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2450808.png)

![Tert-butyl N-[[1-(1-prop-2-enoylpiperidin-3-yl)triazol-4-yl]methyl]carbamate](/img/structure/B2450812.png)

![N-(benzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-2-oxo-2H-chromene-3-carboxamide hydrochloride](/img/structure/B2450814.png)

![N-(2-bromo-4-methylphenyl)-2-{[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]oxy}acetamide](/img/structure/B2450817.png)